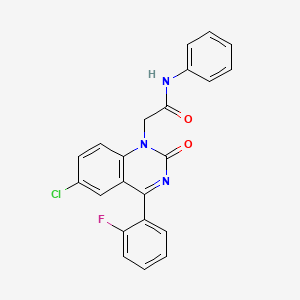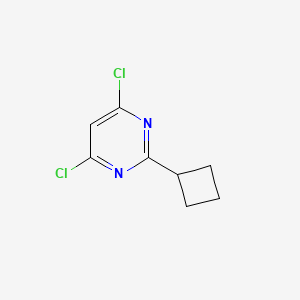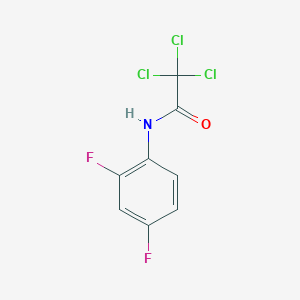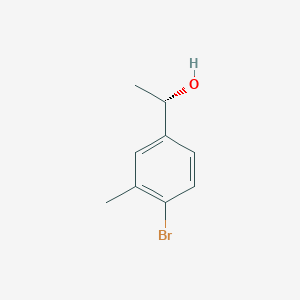
(1S)-1-(4-Bromo-3-methylphenyl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of chiral alcohols similar to "(1S)-1-(4-Bromo-3-methylphenyl)ethanol" has been achieved through different methods. For instance, the reaction of chloromethyl propargyl ether with 4-(bromomethyl)benzaldehyde in the presence of zinc metal and a chiral ligand resulted in a related compound with moderate yield and high selectivity . Additionally, a biotransformation-mediated synthesis has been described for producing enantiomerically pure forms of a dichloro-fluorophenyl ethanol, which is a key intermediate for a potent inhibitor in clinical development . These methods highlight the importance of chiral catalysts and biocatalysts in achieving the desired stereochemistry.
Molecular Structure Analysis
The molecular structure of chiral alcohols, including "(1S)-1-(4-Bromo-3-methylphenyl)ethanol", is characterized by the presence of an asymmetric carbon atom, which results in two possible enantiomers. The absolute configuration of such compounds is crucial for their biological activity and is often determined through stereochemical studies. For example, the stereochemistry of 1-(4'-hydroxyphenyl)ethanol produced by enzymatic hydroxylation was analyzed, and the product contained a significant proportion of the (S)-(-)-isomer . This suggests that similar methods could be used to determine the stereochemistry of "(1S)-1-(4-Bromo-3-methylphenyl)ethanol".
Chemical Reactions Analysis
Chiral alcohols like "(1S)-1-(4-Bromo-3-methylphenyl)ethanol" can undergo various chemical reactions, including oxidation, reduction, and substitution. The enantioselective synthesis of (S)-(-)-1-(4-fluorophenyl)ethanol, an intermediate in the synthesis of pharmaceuticals, was achieved through the bioreduction of a prochiral ketone . This demonstrates the potential for using biocatalysts to selectively produce one enantiomer over the other, which is a common challenge in the synthesis of chiral alcohols.
Physical and Chemical Properties Analysis
The physical and chemical properties of chiral alcohols are influenced by their molecular structure. The presence of a bromine atom and a methyl group in "(1S)-1-(4-Bromo-3-methylphenyl)ethanol" would affect its boiling point, solubility, and reactivity. While the papers provided do not directly discuss the physical properties of this specific compound, they do provide a framework for understanding how substituents and stereochemistry can impact the properties of chiral alcohols. For example, the use of different reducing agents in the biotransformation of 1-(4-fluorophenyl)ethanone affected the yield and enantioselectivity of the process , indicating that similar considerations would be relevant for "(1S)-1-(4-Bromo-3-methylphenyl)ethanol".
科学的研究の応用
Enantioselective Hydrolysis and Biocatalysis
Optically pure alcohols serve as key chiral intermediates for the synthesis of various compounds, including pharmaceuticals. For example, the asymmetric hydrolysis of related ethyl esters using cold-adapted Bacillus amyloliquefaciens esterase has been optimized to produce high enantioselectivity under specific conditions, demonstrating the utility of biocatalysis in achieving high purity chiral alcohols for pharmaceutical synthesis (Liu, Zheng, Imanaka, & Xu, 2014). Similarly, the kinetic resolution of secondary alcohols using nanohybrid biocatalysts has shown promising results in obtaining high enantiomeric excesses, highlighting the potential of these materials in the efficient production of chiral intermediates (Galvão et al., 2018).
Oxidation Processes
Direct oxidation methods have been explored to convert secondary alcohols to esters, providing insights into new reaction pathways and kinetics. This approach has implications for the development of more efficient synthetic routes for the production of esters from alcohol precursors, including those related to "(1S)-1-(4-Bromo-3-methylphenyl)ethanol" (Li, Meng, Liu, & Peng, 2013).
Chiral Separation Techniques
The separation of enantiomers is a crucial step in the synthesis of enantiomerically pure compounds. High-performance liquid chromatography (HPLC) methods have been developed for the semipreparative enantioresolution of phenylethanolic-azole derivatives, illustrating the importance of chiral separation technologies in the preparation of enantiopure compounds for pharmaceutical applications (Ianni et al., 2020).
Application in Fragrance Materials
The compound and its derivatives have also been reviewed for their use as fragrance ingredients, emphasizing the importance of understanding their toxicological and dermatological profiles for safe use in consumer products (Scognamiglio, Jones, Letizia, & Api, 2012).
特性
IUPAC Name |
(1S)-1-(4-bromo-3-methylphenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c1-6-5-8(7(2)11)3-4-9(6)10/h3-5,7,11H,1-2H3/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQAOTIKGTPSSAH-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)[C@H](C)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S)-1-(4-bromo-3-methylphenyl)ethan-1-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

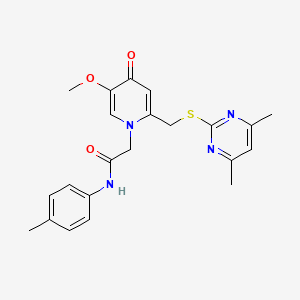
![2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2501622.png)
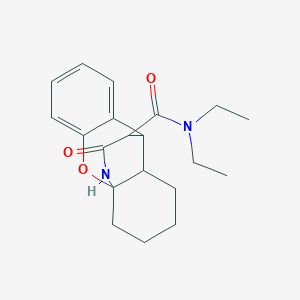
![N-[2-(3,4-dimethoxyphenyl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2501624.png)
![1-(3,4-dichlorophenyl)-N-(1-methoxypropan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2501625.png)
![2-[4-(2-Ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol](/img/structure/B2501627.png)
![(E)-4-{3-[(Sec-butylamino)carbonyl]anilino}-4-oxo-2-butenoic acid](/img/structure/B2501628.png)
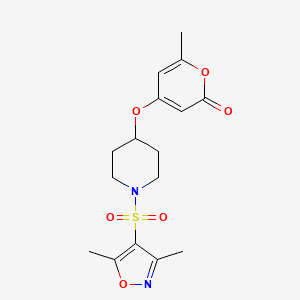
![1-(2-Thienylsulfonyl)-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine](/img/structure/B2501630.png)
![N-(2,5-dimethoxyphenyl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2501631.png)

